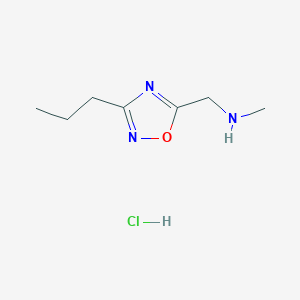

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Description

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1185295-15-1) is a small-molecule hydrochloride salt featuring a 1,2,4-oxadiazole core substituted with a propyl group at position 3 and a methylamine moiety at position 3. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, often employed in drug discovery for its hydrogen-bonding capacity and π-π stacking interactions . The hydrochloride salt form enhances aqueous solubility, making it suitable for biological studies and formulation development.

Properties

IUPAC Name |

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c1-3-4-6-9-7(5-8-2)11-10-6;/h8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCRTJIBYKYAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration of amidoximes with carboxylic acids or their derivatives (acid chlorides, esters). For the propyl-substituted oxadiazole, the amidoxime precursor would bear a propyl group at the appropriate position.

- Typical Reaction Conditions : Heating the amidoxime with the acid derivative in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

- Outcome : Formation of the 3-propyl-1,2,4-oxadiazole ring system with a reactive site at the 5-position for further functionalization.

Introduction of the N-methylaminomethyl Side Chain

The methylaminomethyl group at the 5-position is introduced via nucleophilic substitution or reductive amination:

Route A: Nucleophilic Substitution

- Starting from a 5-halogenated oxadiazole intermediate (e.g., 5-chloromethyl-3-propyl-1,2,4-oxadiazole), reaction with methylamine under controlled conditions leads to substitution of the halide by the methylaminomethyl group.

- Reaction Conditions : Mild heating (40–80°C) in solvents such as ethanol or methanol, sometimes with a base to scavenge the released halide.

Route B: Reductive Amination

- Starting from a 5-formyl-3-propyl-1,2,4-oxadiazole intermediate, reductive amination with methylamine and a reducing agent (e.g., sodium cyanoborohydride) yields the desired methylaminomethyl derivative.

- Reaction Conditions : Room temperature to mild heating in methanol or ethanol, with pH control to favor imine formation and reduction.

Conversion to Hydrochloride Salt

The free base of N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine is converted to its hydrochloride salt by:

- Treatment with hydrochloric acid : Typically, the free base is dissolved in anhydrous ethanol or diethyl ether and treated with an equimolar amount of HCl gas or concentrated hydrochloric acid.

- Isolation : The hydrochloride salt precipitates out due to its lower solubility and is collected by filtration and dried under vacuum.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Oxadiazole ring formation | Amidoxime + acid chloride or ester + POCl3 | DMF, DMSO | 80–120 °C | Use dehydrating agent to promote cyclization |

| Aminomethyl group introduction | 5-chloromethyl intermediate + methylamine | Ethanol, Methanol | 40–80 °C | Base may be added to neutralize HCl formed |

| Reductive amination alternative | 5-formyl intermediate + methylamine + NaBH3CN | Methanol, Ethanol | RT to 50 °C | Requires careful pH control |

| Hydrochloride salt formation | Free base + HCl | Ethanol, Diethyl ether | RT | Precipitation of salt for purification |

Analytical Characterization During Preparation

- Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to monitor reaction progress and purity. Typical methods use C18 reversed-phase columns with UV detection at 220 nm and electrospray ionization mass spectrometry to confirm molecular weight (~191.66 g/mol for the hydrochloride salt).

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR confirms the presence of the methylaminomethyl group and the propyl substituent, as well as the integrity of the oxadiazole ring.

- X-ray Crystallography : Used for structural confirmation of the hydrochloride salt form, verifying crystal packing and hydrogen bonding.

Research Findings and Notes

- The synthesis of oxadiazole derivatives like N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride benefits from optimized cyclization and amination steps to maximize yield and purity.

- Continuous flow chemistry and automated reaction control can improve scalability and reproducibility, especially in industrial settings.

- Salt formation with hydrochloric acid enhances compound stability and facilitates isolation.

- Analytical methods such as LC-MS and NMR are critical for quality control throughout synthesis.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Oxadiazole ring synthesis | Cyclization of amidoxime and acid derivative | Amidoxime + acid chloride + POCl3; DMF; 100°C | Formation of 3-propyl-1,2,4-oxadiazole core |

| 2. Aminomethyl group introduction | Nucleophilic substitution or reductive amination | 5-chloromethyl intermediate + methylamine or 5-formyl intermediate + methylamine + NaBH3CN | Introduction of N-methylaminomethyl side chain |

| 3. Hydrochloride salt formation | Treatment with HCl in ethanol or ether | HCl gas or concentrated HCl; RT | Precipitation of hydrochloride salt |

| 4. Purification and analysis | Chromatography and spectroscopic analysis | LC-MS, NMR, X-ray crystallography | Confirmation of purity and structure |

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Sodium dichloroisocyanurate (SDCI) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .

Scientific Research Applications

Basic Information

- Molecular Formula : C₇H₁₄ClN₃O

- Molecular Weight : 191.66 g/mol

- CAS Number : 1185295-15-1

- MDL Number : MFCD12028453

Structure

The compound features a unique oxadiazole ring, which contributes to its biological activity and potential applications in medicinal chemistry.

Pharmacological Applications

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies

- Antimicrobial Activity : Research indicates that compounds with oxadiazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and may serve as lead compounds for antibiotic development.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The oxadiazole ring has been associated with the inhibition of cancer cell proliferation in various cancer types.

Material Science

The compound's unique chemical structure allows for potential applications in the development of new materials.

Case Studies

- Polymer Chemistry : Incorporating N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride into polymer matrices could enhance thermal and mechanical properties. Research is ongoing to evaluate its effectiveness as a modifier in polymer blends.

- Sensors : The compound's electronic properties may be exploited in the design of sensors for detecting specific analytes, leveraging its chemical reactivity and stability.

Agricultural Applications

There is emerging interest in the use of this compound as a pesticide or herbicide due to its biological activity.

Case Studies

- Herbicidal Activity : Initial studies have shown that similar oxadiazole compounds can exhibit herbicidal properties, suggesting that N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride may also have potential as an agricultural chemical.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications to the oxadiazole substituents (alkyl/aryl groups) and amine functionalization. Key examples include:

Notes:

- logP Trends : Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher lipophilicity, as seen in the ethyl analog’s XLogP3 of 0.4 . The phenyl-substituted compound exhibits the highest logP due to aromatic hydrophobicity.

- Synthesis : Analogous compounds are synthesized via cyclization reactions (e.g., amidoxime intermediates) followed by HCl salt formation .

Biological Activity

N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄ClN₃O |

| Molecular Weight | 191.66 g/mol |

| CAS Number | 1185295-15-1 |

| MDL Number | MFCD12028453 |

| Form | Solid |

| Hazard Information | Irritant |

Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit various biological activities, including antimicrobial and antiparasitic effects. The exact mechanism of action for N-methyl derivatives often involves interference with metabolic pathways in target organisms.

Antimicrobial Activity

A study evaluating similar oxadiazole derivatives demonstrated significant antibacterial and antifungal activities. For instance, compounds showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains like Bacillus subtilis and Staphylococcus aureus . Although specific data for N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is limited, its structural similarity suggests potential activity against similar pathogens.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural modifications. In a comparative study, it was shown that substituents at the 3-position of the oxadiazole ring significantly affect potency. For example, altering the substituent from a pyridyl to a methyl group resulted in enhanced activity against Plasmodium falciparum . This highlights the importance of optimizing substituents for improved efficacy.

Case Study 1: Antimalarial Activity

A recent study focused on the antimalarial properties of oxadiazole derivatives indicated that certain modifications led to increased efficacy against P. falciparum. The study utilized forward genetic resistance studies to understand the mechanism by which these compounds exert their effects . The findings suggest that N-methyl derivatives may also exhibit similar properties.

Case Study 2: Antibacterial Properties

Another investigation into monomeric alkaloids revealed that compounds with oxadiazole structures displayed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values for these compounds were comparable to those observed in other well-known antibiotics . This suggests that N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride could be explored further for its antibacterial potential.

Q & A

Q. What are the recommended synthetic routes for N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride?

The compound can be synthesized via cyclocondensation of an amidoxime precursor with a propyl-substituted carboxylic acid derivative. A typical protocol involves:

Preparation of the amidoxime intermediate from methylamine and hydroxylamine.

Reaction with 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride under basic conditions (e.g., triethylamine in THF).

Isolation of the hydrochloride salt via HCl gas treatment in ethanol .

Q. Key Optimization Parameters :

- Temperature control (70–80°C) to avoid byproduct formation.

- Use of anhydrous solvents to prevent hydrolysis of the oxadiazole ring.

Q. How is the purity and structural integrity of this compound validated in academic settings?

Analytical Methods :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% as per academic standards) .

- NMR : ¹H/¹³C NMR to confirm the oxadiazole ring (characteristic peaks at δ 8.2–8.5 ppm for aromatic protons) and methylamine group (δ 2.3–2.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 218.1 for the free base; add 36.46 for HCl) .

Q. What are the stability considerations for long-term storage?

- Storage Conditions :

- Temperature: –20°C in airtight, light-resistant containers.

- Solvent: Stable in anhydrous DMSO or ethanol for >6 months.

- Decomposition Risks :

Advanced Research Questions

Q. How can regioselectivity challenges in oxadiazole ring formation be addressed?

Regioselective synthesis of 1,2,4-oxadiazoles often requires:

- Precursor Design : Use of sterically hindered substituents (e.g., 3-propyl group) to favor 5-substitution over 3-substitution.

- Catalytic Optimization : Transition metal catalysts (e.g., CuI) to accelerate cyclization and suppress side reactions .

Example :

In a study on analogous compounds, CuI-mediated cyclization improved yields from 45% to 78% while maintaining regioselectivity .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

Discrepancies in NMR or MS data may arise from:

Q. How is this compound utilized in pharmacological target validation?

Key Applications :

- Receptor Binding Studies : Acts as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands due to its structural similarity to varenicline analogs .

- Enzyme Inhibition : The oxadiazole moiety may inhibit metalloproteases (e.g., MMP-9) in cancer models, though activity depends on substituent optimization .

Q. Experimental Design :

Q. What computational methods predict the compound’s bioavailability and toxicity?

In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab to estimate logP (predicted ~1.2), blood-brain barrier penetration (low), and hepatotoxicity risk (moderate).

- Docking Studies : AutoDock Vina for binding affinity simulations with target proteins (e.g., nAChR) .

Validation : Cross-reference with in vitro cytochrome P450 inhibition data to refine predictions .

Q. How are safety and handling protocols established given limited toxicity data?

Risk Mitigation :

- PPE : Gloves, lab coat, and fume hood use during synthesis.

- Toxicity Assays : Conduct acute toxicity testing in zebrafish embryos (LC₅₀) as a preliminary model .

- Literature Review : Analogous compounds (e.g., METONITAZENE hydrochloride) show moderate oral toxicity (LD₅₀ ~200 mg/kg in rodents), suggesting cautious handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.